2-氨基-1-(2-(1-羟乙基)哌啶-1-基)丙انون-1-酮

描述

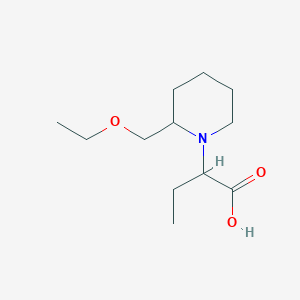

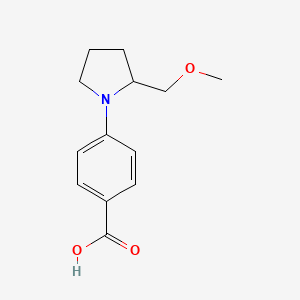

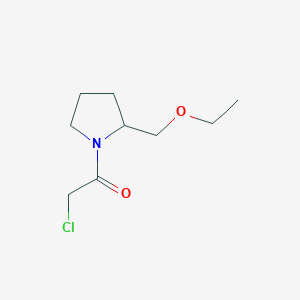

2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is a compound with the molecular formula C8H16N2O. It is a derivative of piperidone, which is of particular interest due to its unique biochemical properties . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . In these reactions, various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed .

Molecular Structure Analysis

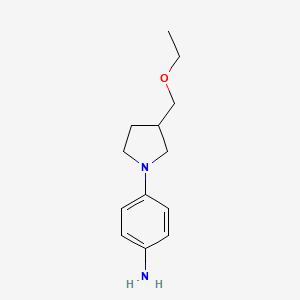

The molecular structure of 2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is characterized by a piperidine ring attached to a propanone group with an amino group . The exact mass of the compound is 156.126263138 g/mol .

Chemical Reactions Analysis

The chemical reactions involving piperidones are diverse and depend on the specific substituents present on the piperidone ring . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one include a molecular weight of 156.23 g/mol, a topological polar surface area of 46.3 Ų, and a complexity of 141 . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts .

科学研究应用

合成和化学性质

2-氨基-1-(2-(1-羟乙基)哌啶-1-基)丙انون-1-酮及其衍生物由于其多样的化学性质和潜在的药理应用而成为研究的焦点。一个著名的例子包括各种 1-取代哌啶的合成和表征,展示了合成方法、药理特性以及三环己基苯酚、二苯环己基哌啶等衍生物在潜在治疗应用中的使用(Vardanyan,2018)1。此外,合成多羟基吲哚烷作为潜在的糖苷酶抑制剂表明这些衍生物在酶抑制研究中的效用,为开发新的治疗剂提供了见解(Baumann 等人,2008)2。

药理学研究

衍生物的药理学表征已证明了重要的发现,例如 PF-04455242,一种新型 κ-阿片受体拮抗剂,显示出高亲和力和选择性,表明在治疗抑郁症和成瘾症方面具有潜力(Grimwood 等人,2011)3。研究的另一个方面包括新型吡啶衍生物的合成和抗菌活性,阐明了这些化合物对各种细菌和真菌菌株的抗菌潜力(Patel 等人,2011)4。

材料科学和化学分析

在材料科学中,(E)-3-(4-羟苯基)-1-(哌啶-1-基)丙-2-烯-1-酮衍生物的合成和核磁共振特性已被探索,用于设计具有特定磁共振特性的新材料的潜在应用(金红,2011)5。研究铜(II)配合物与源自不对称三足胺的席夫碱配体的形成进一步证明了复杂的分子间和分子内相互作用,可用于开发新型配位化合物(Keypour 等人,2015)6。

未来方向

Future research could focus on exploring the diverse biological activities of 2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one and its derivatives. These compounds have shown a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities . Further studies could also aim to optimize the synthesis process and explore new potential applications of these compounds.

作用机制

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) . These enzymes are often implicated in the development and progression of certain types of cancer.

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways due to their presence in a wide range of pharmaceuticals .

Result of Action

Piperidine derivatives are known to have a wide range of biological and pharmacological activities .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the compound has a predicted melting point of 63.72° C , which could influence its stability and efficacy in different environments.

生化分析

Biochemical Properties

2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with receptor tyrosine kinases such as anaplastic lymphoma kinase and c-ros oncogene 1 kinase . These interactions are crucial as they can influence signal transduction pathways, leading to various cellular responses.

Cellular Effects

The effects of 2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with receptor tyrosine kinases can lead to the activation or inhibition of downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. These binding interactions can lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .

Metabolic Pathways

2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of 2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its activity and interactions with other biomolecules .

属性

IUPAC Name |

2-amino-1-[2-(1-hydroxyethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7(11)10(14)12-6-4-3-5-9(12)8(2)13/h7-9,13H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITSCCLOMFYXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCN1C(=O)C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。